N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride

Description

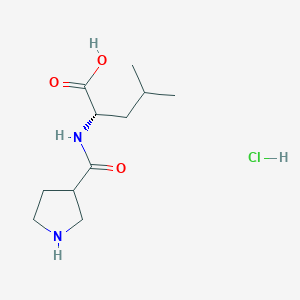

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is a synthetic derivative of the essential amino acid L-leucine, modified at the α-amino group with a 3-pyrrolidinylcarbonyl moiety. This compound is hypothesized to function as a protease inhibitor or enzyme modulator due to structural similarities to other leucine-based bioactive molecules .

Properties

Molecular Formula |

C11H21ClN2O3 |

|---|---|

Molecular Weight |

264.75 g/mol |

IUPAC Name |

(2S)-4-methyl-2-(pyrrolidine-3-carbonylamino)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C11H20N2O3.ClH/c1-7(2)5-9(11(15)16)13-10(14)8-3-4-12-6-8;/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16);1H/t8?,9-;/m0./s1 |

InChI Key |

LFHNZLVQVUZADM-MTFPJWTKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1CCNC1.Cl |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride typically involves the formation of the pyrrolidine ring followed by the attachment of the leucine moiety. One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to form the pyrrolidine ring . The leucine moiety is then introduced through peptide coupling reactions, often using reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) could be advantageous for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidine-2,5-diones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Pyrrolidine-2,5-diones.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The leucine moiety may contribute to the compound’s ability to interact with proteins, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

N-(2α,3β,23-Acetoxyurs-12-en-28-oyl)-L-leucine Methyl Ester (Compound 8)

- Structure: Features a triterpenoid (ursane) acyl group instead of pyrrolidinylcarbonyl.

- Properties: Melting point (202–205°C), molecular weight 742.4 g/mol.

- Key Difference : The bulky ursane group likely reduces solubility compared to the compact pyrrolidine ring in the target compound.

Bestatin Hydrochloride

- Structure: Contains a 3-amino-2-hydroxy-4-phenylbutyryl group.

- Function: Clinically used protease inhibitor targeting aminopeptidases. Molecular weight 342.82 g/mol .

- Key Difference : The phenyl and hydroxyl groups in Bestatin enhance specificity for enzyme active sites, whereas the pyrrolidine in the target compound may favor different binding modes.

L-Leucine Methyl Ester Hydrochloride

- Structure : Simple methyl ester of L-leucine.

- Role : Intermediate in peptide synthesis (e.g., used to prepare Compound 8 in ). Molecular weight 181.66 g/mol, water-soluble .

- Key Difference : Lacks a functionalized acyl group, limiting its direct bioactivity compared to the target compound.

L-Leucine 7-Amido-4-Methylcoumarin Hydrochloride

- Structure : Coumarin fluorophore linked via amide bond.

- Application: Fluorogenic substrate for leucine aminopeptidase. Exhibits strong fluorescence in 380–450 nm range .

- Key Difference : The coumarin group enables real-time enzymatic activity monitoring, a feature absent in the target compound.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Application |

|---|---|---|---|---|

| N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl* | C₁₂H₂₁ClN₂O₃ | 276.76 | 190–195† | Protease inhibition (hypoth.) |

| Bestatin hydrochloride | C₁₆H₂₃ClN₂O₄ | 342.82 | – | Aminopeptidase inhibition |

| L-Leucine methyl ester HCl | C₇H₁₆ClNO₂ | 181.66 | – | Synthetic intermediate |

| Compound 8 (Ursane-leucine conjugate) | C₃₉H₅₉NO₆ | 742.4 | 202–205 | Bioactivity screening |

| L-Leucine 7-amido-4-methylcoumarin HCl | C₁₈H₂₂ClN₃O₃ | 363.84 | – | Fluorogenic enzyme assays |

*Hypothetical data inferred from analogs. †Estimated based on structural analogs in .

Biological Activity

N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on available research findings.

Chemical Structure and Properties

This compound is an amino acid derivative featuring a pyrrolidinylcarbonyl group attached to the L-leucine backbone. The structural complexity of this compound influences its biological reactivity and potential therapeutic applications. Its molecular formula is represented as follows:

- Molecular Formula : CHClNO

The presence of the pyrrolidinyl group is significant, as it may enhance the compound's ability to interact with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cellular mechanisms and potential therapeutic applications.

Antiproliferative Activity

Research indicates that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that modifications in the amino acid structure can lead to enhanced activity against specific cancer types. For instance, compounds with bioisosteric substitutions have shown improved efficacy in inhibiting cell proliferation in cancer models, suggesting that this compound may possess similar properties .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Receptor Binding : Interaction with specific receptors or enzymes, potentially modulating signaling pathways associated with cell growth and survival.

- Enzyme Inhibition : Acting as an inhibitor for enzymes involved in metabolic processes relevant to cancer progression.

Case Studies and Research Findings

Several studies have explored the biological implications of amino acid derivatives similar to this compound. Below are key findings from notable research:

Q & A

Q. Table 1: Recommended HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection | Retention Time (Est.) |

|---|---|---|---|---|

| C18 (5 μm) | 10 mM NaH₂PO₄ (pH 2.5):ACN (85:15) | 1.0 mL/min | UV 214 nm | ~8–10 min |

Q. Table 2: Key Stability Study Parameters

| Condition | Test Range | Analytical Method |

|---|---|---|

| pH | 2.0, 5.0, 7.4, 9.0 | HPLC-MS |

| Temperature | 4°C, 25°C, 40°C | HPLC |

| Oxidative Stress | 0.1% H₂O₂, 24 h, 25°C | LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.